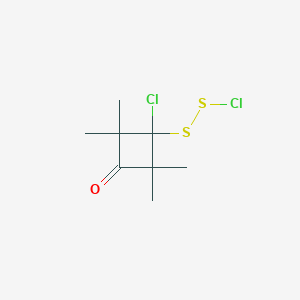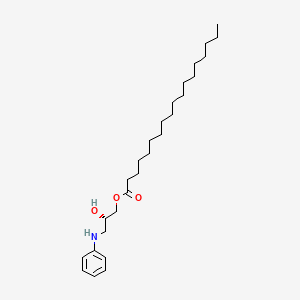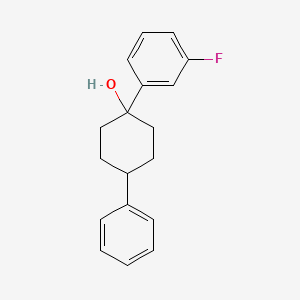
2-Bromo-4-(heptadecafluorooctyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(heptadecafluorooctyl)thiophene is a specialized organofluorine compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and a heptadecafluorooctyl group makes this compound particularly interesting for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(heptadecafluorooctyl)thiophene typically involves the bromination of 4-(heptadecafluorooctyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(heptadecafluorooctyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(heptadecafluorooctyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioactive compounds and drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials like organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(heptadecafluorooctyl)thiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with cellular components through its fluorinated tail, affecting membrane permeability and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-hexylthiophene
- 2-Bromo-4-(trifluoromethyl)thiophene
- 2-Bromo-4-(perfluorobutyl)thiophene
Uniqueness
2-Bromo-4-(heptadecafluorooctyl)thiophene is unique due to its long fluorinated tail, which imparts distinct hydrophobic and lipophobic properties. This makes it particularly useful in applications requiring high chemical stability and resistance to degradation.
Eigenschaften
CAS-Nummer |
426258-05-1 |
|---|---|
Molekularformel |
C12H2BrF17S |
Molekulargewicht |
581.09 g/mol |
IUPAC-Name |
2-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)thiophene |
InChI |
InChI=1S/C12H2BrF17S/c13-4-1-3(2-31-4)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h1-2H |
InChI-Schlüssel |
FQWJUMHWOSTWTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)


![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)
propanedinitrile](/img/structure/B15167346.png)
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)

